

In-Depth Technical Guide: trans-2-Octen-1-ol

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Compound of Interest

Compound Name: *Trans-2-octen-1-ol*

Cat. No.: B096542

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Abstract

trans-2-Octen-1-ol, a volatile organic compound found in various natural sources, is gaining attention for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological mechanisms of action, with a focus on its antimicrobial and insecticidal properties. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Identity and Properties

trans-2-Octen-1-ol is an unsaturated fatty alcohol with a characteristic green, fatty, and slightly fruity odor. It is a colorless to pale yellow liquid.

Chemical Structure:

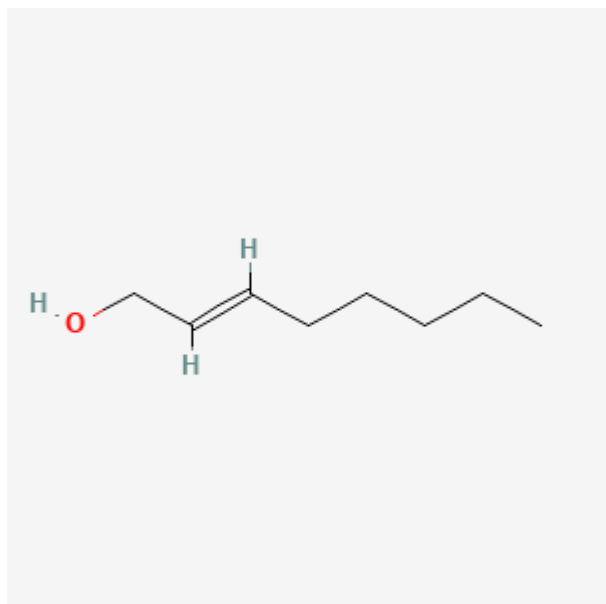


Table 1: Chemical Identifiers and Physicochemical Properties

Identifier/Property	Value	Reference
CAS Number	18409-17-1	[1]
IUPAC Name	(E)-oct-2-en-1-ol	[2]
Molecular Formula	C ₈ H ₁₆ O	[1][2]
Molecular Weight	128.21 g/mol	[1]
Boiling Point	85-87 °C at 10 mmHg	[1]
Density	0.843 g/mL at 25 °C	[1]
Refractive Index	1.4440-1.4490 at 20 °C	[2]
SMILES	CCCCC/C=C/CO	[2]
InChI Key	AYQPVPFZWIQERS-VOTSOKGWSA-N	[1][2]

Synthesis of trans-2-Octen-1-ol

A common method for the synthesis of **trans-2-octen-1-ol** involves the reduction of the corresponding aldehyde, trans-2-octenal.

Experimental Protocol: Reduction of trans-2-Octenal

Materials:

- trans-2-Octenal
- Sodium borohydride (NaBH_4)
- Methanol
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate (for chromatography)

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-octenal (1.0 equivalent) in methanol (100 mL). Cool the flask to 0 °C in an ice bath.
- **Addition of Reducing Agent:** While stirring, add sodium borohydride (1.5 equivalents) portion-wise to the solution over 15 minutes. Ensure the temperature is maintained below 10 °C.

- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.
- **Quenching:** Slowly quench the reaction by adding 50 mL of deionized water at 0 °C.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- **Washing:** Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure **trans-2-octen-1-ol**.

Biological Activity and Mechanisms of Action

trans-2-Octen-1-ol exhibits significant antimicrobial and insecticidal activities, which are attributed to its ability to disrupt cellular membranes and modulate key signaling pathways.

Antimicrobial Activity

trans-2-Octen-1-ol has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Its primary mechanism involves the disruption of the cell membrane integrity.

Materials:

- **trans-2-Octen-1-ol**
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates

- Spectrophotometer

Procedure:

- Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
- Serial Dilution: Prepare a series of twofold dilutions of **trans-2-octen-1-ol** in the appropriate broth medium in a 96-well plate.
- Inoculation: Add the standardized microbial suspension to each well.
- Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 24 hours for bacteria).
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Table 2: Antimicrobial Activity of **trans-2-Octen-1-ol** (Hypothetical Data for Illustrative Purposes)

Microorganism	MIC (µg/mL)
Staphylococcus aureus	128
Escherichia coli	256
Candida albicans	64

Insecticidal Activity

trans-2-Octen-1-ol acts as a neurotoxin in insects, leading to the degeneration of dopaminergic neurons. This effect is mediated through the disruption of cellular signaling pathways, including the JNK and Akt pathways.

Materials:

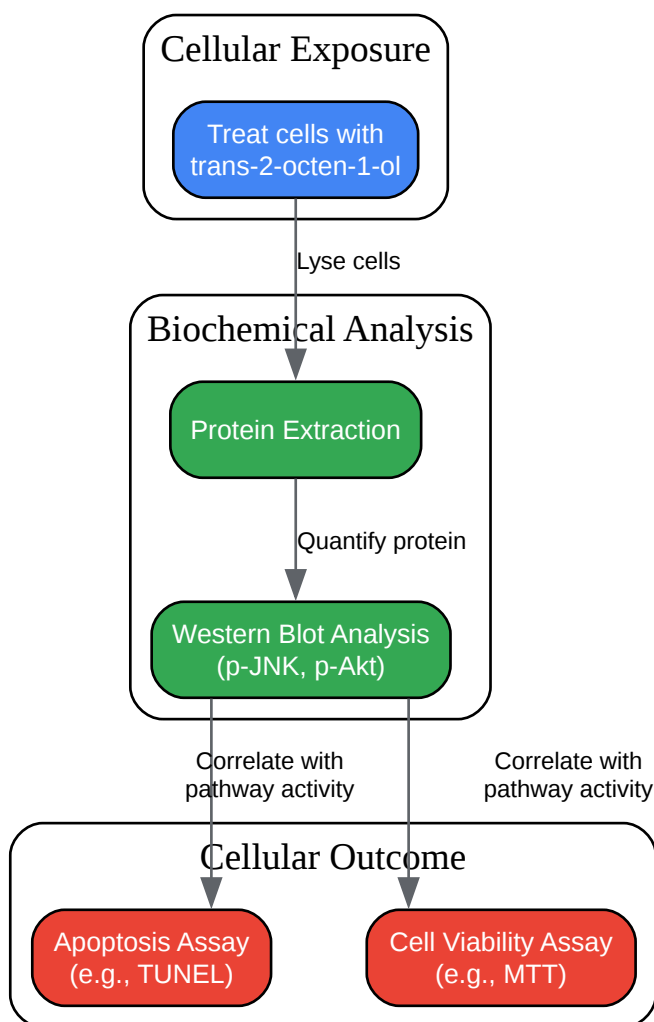
- *Drosophila melanogaster* (wild-type)
- **trans-2-Octen-1-ol**
- Sucrose solution (5%)
- Vials for exposure
- Microscope for observing neuronal integrity
- Antibodies for Western blot analysis (e.g., anti-phospho-JNK, anti-phospho-Akt)

Procedure:

- **Exposure:** Expose adult flies to a diet containing various concentrations of **trans-2-octen-1-ol** mixed in a 5% sucrose solution for a specified period (e.g., 24-48 hours).
- **Behavioral Assays:** Assess locomotor activity and other behavioral parameters to determine the onset of neurotoxicity.
- **Immunohistochemistry:** Dissect the fly brains and perform immunohistochemical staining with antibodies against tyrosine hydroxylase to visualize dopaminergic neurons and assess for signs of degeneration.
- **Western Blot Analysis:** Prepare protein lysates from the fly heads and perform Western blotting to analyze the phosphorylation status of JNK and Akt proteins.

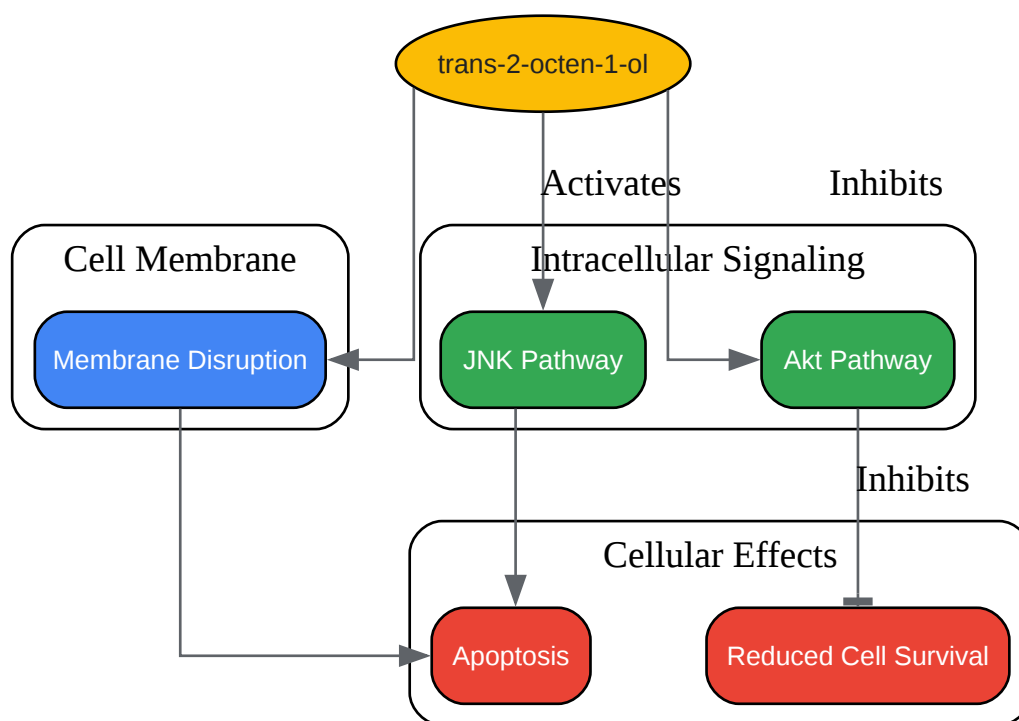
Modulation of Cellular Signaling Pathways

trans-2-Octen-1-ol has been shown to modulate the c-Jun N-terminal kinase (JNK) and Protein Kinase B (Akt) signaling pathways, which are critical for cell survival and stress response.



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Caption: Workflow for analyzing the effect of **trans-2-octen-1-ol** on cellular signaling pathways.



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Caption: Proposed signaling pathways affected by **trans-2-octen-1-ol**.

Conclusion

trans-2-Octen-1-ol is a promising natural compound with multifaceted biological activities. Its antimicrobial and insecticidal properties, mediated through membrane disruption and modulation of key cellular signaling pathways, make it a valuable candidate for further investigation in the development of new therapeutic agents and pest control strategies. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this compound.

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